Biotin-PEG9-amine: A Comprehensive Technical Guide for Researchers
Biotin-PEG9-amine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Biotin-PEG9-amine, a versatile bifunctional linker molecule increasingly utilized in biomedical research and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, structure, and applications, with a focus on experimental protocols for bioconjugation.
Introduction to Biotin-PEG9-amine
Biotin-PEG9-amine is a chemical compound that integrates a biotin (B1667282) molecule with a nine-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a primary amine group. This unique structure leverages the high-affinity interaction between biotin and avidin (B1170675) (or streptavidin) for detection and purification purposes, while the hydrophilic PEG linker enhances solubility and reduces steric hindrance. The terminal amine group provides a reactive site for covalent attachment to various molecules, making it a valuable tool in bioconjugation.[1][2][3] It is particularly noted for its application as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[4][5]
Chemical Structure and Properties
The chemical structure of Biotin-PEG9-amine consists of three key components: the biotin moiety, a PEG spacer with nine ethylene (B1197577) glycol units, and a terminal primary amine.
Chemical Structure:
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Biotin Moiety: A vitamin (B7) with a valeric acid side chain.
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PEG Spacer: A flexible, hydrophilic chain of nine repeating ethylene glycol units (-(CH₂CH₂O)₉-).
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Amine Group: A terminal primary amine (-NH₂) that serves as a reactive handle for conjugation.
The IUPAC name for Biotin-PEG9-amine is N-(29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide.
Quantitative Data Summary:
A summary of the key quantitative data for Biotin-PEG9-amine is presented in the table below.
| Property | Value | References |
| CAS Number | 960132-48-3 | |
| Chemical Formula | C₃₀H₅₈N₄O₁₁S | |
| Molecular Weight | 682.87 g/mol | |
| Exact Mass | 682.3800 | |
| Purity | >98% | |
| Appearance | White to off-white solid or powder | |
| Solubility | Soluble in water | |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place. |
Experimental Protocol: Protein Biotinylation using an NHS Ester of a Carboxylic Acid and Biotin-PEG9-amine
This protocol outlines a general procedure for conjugating a carboxylic acid-containing molecule (activated as an NHS ester) to a protein, followed by the attachment of Biotin-PEG9-amine. This two-step process is a common strategy in bioconjugation.
3.1. Materials and Reagents:
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Protein of interest (in an amine-free buffer, e.g., PBS)
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Carboxylic acid-containing molecule
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N-hydroxysuccinimide (NHS)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Biotin-PEG9-amine
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Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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Desalting spin column or size-exclusion chromatography column for purification
3.2. Experimental Procedure:
Step 1: Activation of Carboxylic Acid with NHS/EDC
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Dissolve the carboxylic acid-containing molecule in anhydrous DMSO or DMF.
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Add a 1.5-fold molar excess of both NHS and EDC to the carboxylic acid solution.
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Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
Step 2: Conjugation of Activated Molecule to Protein
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Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.
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Add the freshly prepared NHS ester solution to the protein solution. The molar ratio of the NHS ester to the protein should be optimized, but a 20-fold molar excess is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
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Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
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Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for an additional 15 minutes at room temperature.
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Remove the excess unreacted NHS ester and byproducts by dialysis or using a desalting column.
Step 3: Biotinylation with Biotin-PEG9-amine
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The product from Step 2, now a protein-linker conjugate, will have a free amine group from the Biotin-PEG9-amine linker. This step assumes the initial carboxylic acid was intended to link to the protein, and now the biotin is being attached. Correction: The protocol should be a one-step reaction where the protein's primary amines are targeted by an NHS-activated Biotin-PEG derivative.
Revised and Corrected Experimental Protocol: Direct Protein Biotinylation with a Pre-activated Biotin-PEG9-NHS Ester
This revised protocol details the more common and direct method of labeling a protein with a commercially available N-hydroxysuccinimide (NHS) ester of Biotin-PEG9.
3.2. Revised Experimental Procedure:
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Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the reaction.
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Biotinylation Reagent Preparation: Immediately before use, dissolve the Biotin-PEG9-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.
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Biotinylation Reaction: Add a calculated amount of the Biotin-PEG9-NHS ester solution to the protein solution. A 20-fold molar excess of the biotin reagent is a typical starting point for labeling antibodies. The final volume of the organic solvent should be less than 10% of the total reaction volume.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
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Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
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Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column, size-exclusion chromatography, or dialysis.
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Determination of Biotin Incorporation (Optional): The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the direct protein biotinylation workflow.
Caption: Workflow for direct protein biotinylation.
Signaling Pathway Illustration
While Biotin-PEG9-amine is a tool for bioconjugation and not directly involved in signaling pathways, it can be used to label components of a pathway for study. The following is a generic representation of a signaling cascade that could be investigated using biotinylated probes.
Caption: A generic cell signaling pathway.
This technical guide provides a foundational understanding of Biotin-PEG9-amine for researchers. For specific applications, further optimization of the described protocols may be necessary.
